molecular formula C23H32N6O2 B2770800 7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898463-22-4

7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2770800
CAS RN: 898463-22-4
M. Wt: 424.549
InChI Key: WKNBGHXZXGJYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (α7 nAChRs). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Psychotropic Activity

Research has identified derivatives of purine-2,6-dione, including those with arylpiperazine and hydrophobic substituents, as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. These compounds have been designed to target serotonin receptors, with modifications enhancing their psychotropic potential. Selected derivatives showed antidepressant-like effects in forced swim tests and anxiolytic-like activity in four-plate tests in mice, underscoring their potential in treating mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic Activity

A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic activity, showing potential as new analgesic and anti-inflammatory agents. These compounds, evaluated in vivo, displayed stronger analgesic effects than reference drugs, highlighting their efficacy in pain management (Zygmunt et al., 2015).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)9-12-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-15-13-27(14-16-28)11-10-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNBGHXZXGJYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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